molecular formula C14H20O10 B13406740 Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester

Cat. No.: B13406740
M. Wt: 351.32 g/mol
InChI Key: WQZLHCDEZYULJJ-CBEVRSNFSA-N
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Description

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester (CAS 72661-75-7) is a deuterated derivative of glucopyranosiduronic acid, characterized by a methyl-d3 group and three acetylated hydroxyl groups on the glucuronic acid scaffold. Its molecular formula is C₁₄H₂₀O₁₀, with a molecular weight of 351.32 g/mol . The deuterium substitution at the methyl group enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays, enabling precise quantification of non-deuterated analogs in biological matrices . The triacetate groups improve lipophilicity, aiding in chromatographic separation, while the glucuronide moiety facilitates studies on metabolic conjugation pathways .

Properties

Molecular Formula

C14H20O10

Molecular Weight

351.32 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(trideuteriomethoxy)oxane-2-carboxylate

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1/i5D3

InChI Key

WQZLHCDEZYULJJ-CBEVRSNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester typically involves the acetylation of glucuronic acid derivatives. The process includes the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. Common reagents used in the synthesis include acetic anhydride and deuterated methanol. The reaction is usually carried out under mild conditions to preserve the integrity of the glucuronic acid structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester involves its incorporation into metabolic pathways where glucuronic acid derivatives play a role. The compound acts as a substrate for enzymes involved in glucuronidation, a process that attaches glucuronic acid to various substrates, enhancing their solubility and excretion from the body . The deuterium labeling allows for precise tracking and analysis of these metabolic processes.

Comparison with Similar Compounds

Isotopic Labeling

  • This compound (CAS 72661-75-7) incorporates three deuterium atoms, distinguishing it from its non-deuterated counterpart (CAS 34213-34-8). This isotopic labeling minimizes interference in mass spectrometry, making it indispensable for pharmacokinetic and metabolic studies .

Aglycone Modifications

  • 1-Naphthol derivative (CAS 18404-55-2) introduces aromatic bulkiness, reducing solubility but enabling fluorescence-based tracking in biological systems .

Functional Group Variations

  • Thio-glycosidic bond in MG652 confers resistance to enzymatic hydrolysis, making it a robust glycosyl donor in synthetic chemistry .
  • Dopamine conjugate (CAS 62346-12-7) serves as a model for studying neurotransmitter glucuronidation, a detoxification pathway in the liver .

Physicochemical Properties

  • Deuterated vs. Non-deuterated: The deuterated compound (351.32 g/mol) has a marginally higher molecular weight than its non-deuterated analogue (348.30 g/mol), critical for isotopic discrimination in analytical workflows .
  • Aromatic vs. Aliphatic Aglycones : 1-Naphthol derivatives (e.g., CAS 18404-55-2) exhibit logP values >5 due to aromaticity, whereas methyl-d3 and propyl analogues have logP ~3–4, influencing their distribution in lipid bilayers .

Research Findings

  • Analytical Utility: Deuterated glucuronides like this compound are pivotal in LC-MS/MS assays, achieving sub-nanogram detection limits in plasma .
  • Metabolic Stability : Propyl-substituted glucuronides demonstrate 2-fold higher half-lives in hepatic microsomes compared to methyl analogues, attributed to reduced enzymatic recognition .
  • Synthetic Applications : Thio-glycosides (e.g., MG652) enable stereoselective glycosylation with >90% yields in oligosaccharide synthesis .

Biological Activity

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is a complex glycoside that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H17D3O10
  • Molecular Weight : 351.32 g/mol
  • CAS Number : Not explicitly available but related compounds can be referenced for context.

The biological activity of this compound is primarily attributed to its interaction with cellular components and pathways. It exhibits:

Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli375 μg/ml15
Salmonella enterica750 μg/ml18
Enterococcus faecalis375 μg/ml20

Case Studies

  • Study on Antibacterial Properties : A recent study published in 2022 demonstrated that this compound exhibited synergistic effects when combined with standard antibiotics like ampicillin. This suggests potential applications in enhancing antibiotic efficacy against resistant bacterial strains .
  • In Silico Studies : Molecular docking studies have shown that this compound binds effectively to bacterial DNA gyrase, a target for many antibacterial agents. The binding affinity indicates a potential mechanism for its antibacterial action by inhibiting DNA replication processes .
  • Impact on Cellular Morphology : Scanning Electron Microscopy (SEM) analyses revealed that treatment with the compound resulted in significant morphological changes in bacterial cells, indicating cell wall disruption and subsequent cell death .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry and deuterium labeling. For example, 1H^1H-NMR identifies non-deuterated protons, while 13C^{13}C-NMR and 2D experiments (e.g., HSQC) resolve sugar ring configurations. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) validates molecular weight and isotopic purity. Infrared (IR) spectroscopy confirms acetyl and ester functional groups (C=O stretches at ~1740 cm1^{-1}) .

Q. What is the compound’s role in studying drug metabolism pathways?

  • Methodological Answer : As a deuterated glucuronide derivative, it serves as a stable isotope-labeled internal standard in LC-MS/MS assays to quantify phase II metabolites (e.g., glucuronidation products). Its use minimizes matrix effects and improves quantification accuracy in pharmacokinetic studies. Researchers employ it to trace metabolic stability and enzyme kinetics of xenobiotics in hepatocyte models .

Q. How is this compound synthesized from glucuronic acid precursors?

  • Methodological Answer : Synthesis involves sequential acetylation and esterification:

Acetylation : Protect hydroxyl groups of glucuronic acid with acetic anhydride under basic conditions (e.g., pyridine) to form 2,3,4-tri-O-acetyl-glucuronic acid.

Methyl Esterification : React the acetylated intermediate with methyl iodide (CH3 _3I) in the presence of Ag2 _2O to form the methyl ester.

Deuterium Labeling : Introduce deuterium via isotopic exchange or by using deuterated reagents (e.g., CD3 _3I) during esterification .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side reactions?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–5°C during acetylation to prevent over-acetylation or ring-opening.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification and reduce reaction time.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product from acetylated byproducts.
  • Deuterium Purity : Validate isotopic enrichment (>98% d3) via 2H^2H-NMR or isotope ratio MS .

Q. What strategies resolve discrepancies in 1H^1H-NMR data between synthesized batches?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in deuterated chloroform (CDCl3 _3) vs. DMSO-d6 _6 to identify solvent-induced shifts.
  • Dynamic Exchange : Check for rotameric equilibria in ester groups (e.g., methyl rotation) causing split peaks; use variable-temperature NMR to coalesce signals.
  • Impurity Analysis : Perform HSQC or COSY to distinguish minor impurities (e.g., residual acetic acid) from main product signals .

Q. How does the compound’s deuteration impact its stability in metabolic assays?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) : Deuterium at the methyl group reduces enzymatic cleavage rates (e.g., by esterases) due to C-D bond strength, prolonging half-life in vitro.
  • Storage Stability : Store lyophilized at -80°C to prevent deuterium exchange with moisture. Monitor degradation via LC-MS (loss of d3 signal) under accelerated conditions (40°C/75% RH) .

Q. What computational methods predict the compound’s interaction with UDP-glucuronosyltransferases (UGTs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with UGT2B7 crystal structures (PDB: 6WEF) to model substrate binding. Focus on hydrogen bonding between the glucuronic acid moiety and catalytic His35^{35}.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability of the deuterated methyl group in the enzyme active site .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer :

  • Buffer Composition : Test solubility in PBS (pH 7.4) vs. ammonium acetate (pH 5.0). Acetate buffers may enhance solubility due to ion-pairing with glucuronic acid.
  • Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to improve dissolution without denaturing enzymes in metabolic assays .

Q. Why do LC-MS/MS assays show variability in deuterium retention during long-term studies?

  • Methodological Answer :

  • Isotope Exchange : Test for H/D exchange in biological matrices (e.g., plasma) using 2H^2H-NMR. Add protease inhibitors to prevent enzymatic degradation.
  • Column Selection : Use HILIC columns instead of reversed-phase to minimize acidic conditions that promote deuterium loss .

Experimental Design Tables

Parameter Optimized Condition Reference
Acetylation Temperature0–5°C (prevents over-acetylation)
Esterification ReagentCD3 _3I (for d3 labeling)
Purification MethodPrep-HPLC (C18, 30% acetonitrile)
Storage StabilityLyophilized at -80°C (12 months)

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